molecular formula C12H15NO2 B14184980 (3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile CAS No. 922735-29-3

(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile

Cat. No.: B14184980
CAS No.: 922735-29-3
M. Wt: 205.25 g/mol
InChI Key: BYFNKXKGWNBNCK-LBPRGKRZSA-N
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Description

(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl alcohol with an appropriate butanenitrile derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide and may require solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of advanced catalysts to improve yield and reduce reaction time. The specific conditions would depend on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Formation of 3-keto-4-[(4-methylphenyl)methoxy]butanenitrile.

    Reduction: Formation of 3-hydroxy-4-[(4-methylphenyl)methoxy]butylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are involved in various biochemical pathways. The hydroxy and methoxy groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

922735-29-3

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(3S)-3-hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile

InChI

InChI=1S/C12H15NO2/c1-10-2-4-11(5-3-10)8-15-9-12(14)6-7-13/h2-5,12,14H,6,8-9H2,1H3/t12-/m0/s1

InChI Key

BYFNKXKGWNBNCK-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC[C@H](CC#N)O

Canonical SMILES

CC1=CC=C(C=C1)COCC(CC#N)O

Origin of Product

United States

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